PTH is synthesized in the parathyroid glands as a preprohormone, which undergoes cleavage to produce the active hormone. The classification of PTH (1-31) falls under peptide hormones, specifically as a bioactive fragment of PTH that retains some functional properties of the full-length hormone. It primarily interacts with PTH receptors, which are G protein-coupled receptors that mediate various intracellular signaling pathways.
The synthesis of human PTH (1-31) can be achieved through solid-phase peptide synthesis, a widely used method for producing peptides in a controlled manner. This process involves the sequential addition of protected amino acids to a solid support, followed by deprotection steps to expose reactive sites for further coupling.
The synthesis typically follows these steps:
The molecular structure of PTH (1-31) consists of 31 amino acids, characterized by specific sequences that confer its biological activity. The structure can be represented as follows:
The three-dimensional conformation of PTH (1-31) plays a critical role in its interaction with receptors and subsequent signaling pathways. Structural studies using techniques such as nuclear magnetic resonance spectroscopy have indicated that this fragment retains a helical conformation similar to that of the full-length hormone.
PTH (1-31) primarily engages in biochemical reactions involving receptor binding and signal transduction. Upon binding to the type 1 parathyroid hormone receptor, it activates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate levels within target cells. This process can be summarized as follows:
The mechanism of action for PTH (1-31) involves its binding to specific receptors on target cells, predominantly osteoblasts and renal tubular cells. The activation of these receptors triggers multiple signaling cascades:
Studies have shown that while PTH (1-31) has diminished potency compared to PTH (1-34), it still exhibits significant biological activity relevant for therapeutic applications in bone metabolism.
PTH (1-31) possesses several key physical and chemical properties:
Analytical techniques such as mass spectrometry are employed to confirm the molecular weight and purity of synthesized PTH (1-31).
PTH (1-31) has garnered interest for its potential applications in various scientific fields:
The human parathyroid hormone fragment 1-31 (hPTH(1-31)) is a 31-amino acid polypeptide with the primary sequence Ser-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val (sequence shortening: SVSEIQLMHNLGKHLNSMERVEWLRKKLQDV) and a molecular weight of 3719.30 Da (chemical formula: C₁₆₂H₂₆₉N₄₉O₄₇S₂) [1]. High-resolution NMR studies at 800 MHz reveal a well-defined secondary structure dominated by two α-helical segments:
Key structural stabilizers include:
Backbone N-methylation experiments demonstrate that residues Val21, Leu24, Arg25, and Leu28 are critical for receptor binding, as their modification disrupts helical integrity and abolishes activity. The overall V-shaped tertiary conformation positions the N- and C-termini for optimal interaction with the PTH1 receptor’s extracellular domains [6].
Table 1: Structural Motifs in hPTH(1-31) Identified by NMR Spectroscopy
Structural Element | Residue Range | Stabilizing Interactions | Functional Impact |
---|---|---|---|
N-terminal α-helix | 3–11 | Helix capping (Ser3, Leu11); hydrophobic contacts (Leu7, Leu11) | Anchors receptor-activating N-terminus |
C-terminal α-helix | 16–30 | Trp23-Leu15/24/27/28 packing; Glu22-Arg25/Lys26 ion pairs | Mediates high-affinity receptor binding |
Hinge region | 12–15 | Flexible linker (Gly12, Lys13) | Connects helical domains |
hPTH(1-31) lacks glycosylation sites and disulfide bonds but exhibits pH- and temperature-dependent stability. Under physiological conditions (pH 7.4, 37°C), its half-life is approximately 2–4 hours in plasma, influenced by rapid proteolysis at residues 15–34 [4]. Key degradation mechanisms include:
Metabolic studies show that residue methylation at Asp30 or Val31 minimally impacts structure or activity, while modifications within the helical core (e.g., Val21, Leu24) accelerate degradation. Lyophilized peptides stored at -80°C retain >95% purity, whereas solutions in 0.1% trifluoroacetic acid show aggregation after 48 hours at 4°C [1] [6].
Table 2: Stability Determinants of PTH Fragments
Property | hPTH(1-31) | hPTH(1-34) | hPTH(1-84) |
---|---|---|---|
Thermal stability | Moderate (Tm = 52°C) | High (Tm = 68°C) | High (Tm = 72°C) |
Proteolytic sites | Leu11↓His14, Leu28↓Gln29 | Arg20↓Lys21, Val31↓Glu32 | Multiple cleavage sites beyond residue 34 |
Receptor stabilization | Inhibits PTH1R cleavage | Stabilizes PTH1R conformation | Induces prolonged receptor internalization |
hPTH(1-31) shares 100% sequence identity with the N-terminal region of hPTH(1-84) and hPTH(1-34). Critical homology comparisons include:
Functional analyses reveal:
Biological implications of sequence truncations:
Table 3: Functional Consequences of PTH Sequence Variations
Peptide | Sequence Features | cAMP Potency | PLC/PKC Activation | Bone Resorption |
---|---|---|---|---|
hPTH(1-31) | Lacks C-terminal HNF motif | +++ | - | - |
hPTH(1-34) | Contains full receptor-binding domain | ++++ | +++ | +++ |
hPTH(1-84) | Additional C-terminal domains (35–84) | ++++ | ++ | ++++ |
PTHrP(1–36) | Divergent residues 23–28 | ++ | + | + (intermittent) |
The structural and functional data position hPTH(1-31) as a unique anabolic agent that stimulates osteogenesis without inducing hypercalcemia or bone resorption—properties attributed to its selective cAMP/PKA signaling activation [5] [7] [8].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: